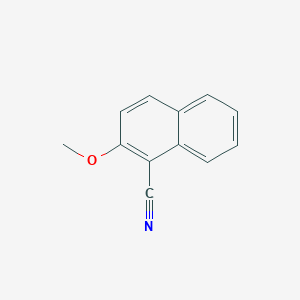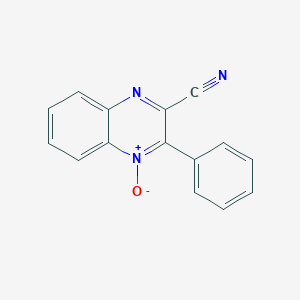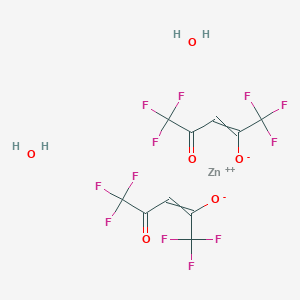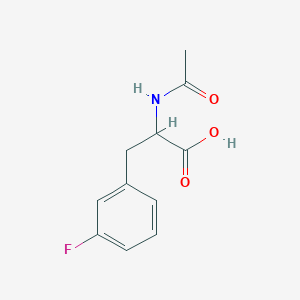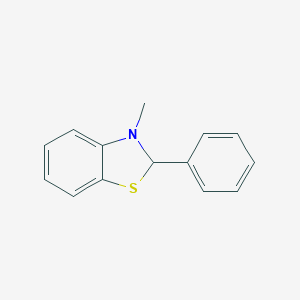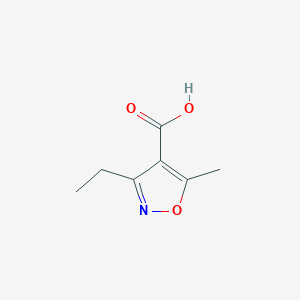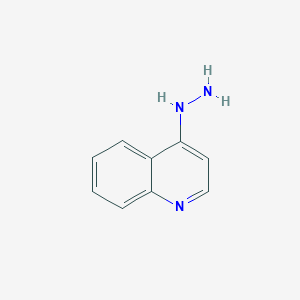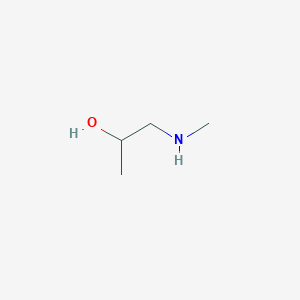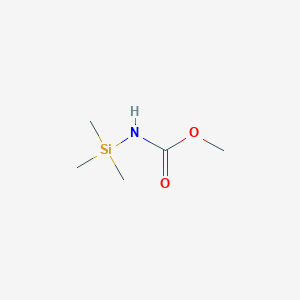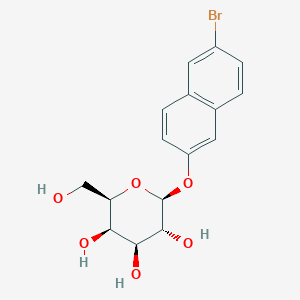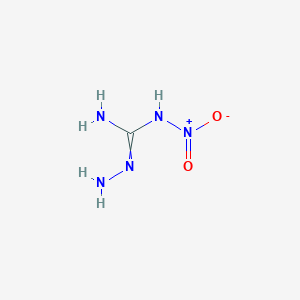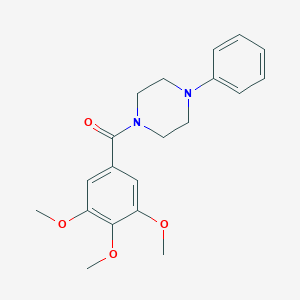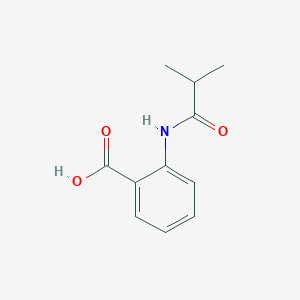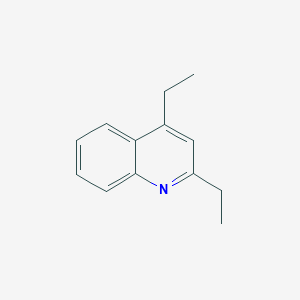
2,4-Diethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diethylquinoline, also known as DEQ, is a heterocyclic compound that belongs to the quinoline family. It is a yellow crystalline powder with a molecular formula of C13H13N and a molecular weight of 183.25 g/mol. DEQ has been studied extensively for its potential applications in the fields of chemistry, biology, and medicine. In
作用机制
The mechanism of action of 2,4-Diethylquinoline is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and nucleic acids. Studies have shown that 2,4-Diethylquinoline can inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase and cyclin-dependent kinase. 2,4-Diethylquinoline has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
生化和生理效应
2,4-Diethylquinoline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,4-Diethylquinoline can inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. 2,4-Diethylquinoline has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2,4-Diethylquinoline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
2,4-Diethylquinoline has several advantages as a research tool, including its low cost, easy synthesis, and high stability. However, there are also limitations to its use in lab experiments. 2,4-Diethylquinoline has low solubility in water, which can make it difficult to use in biological assays. In addition, 2,4-Diethylquinoline has a relatively low fluorescence intensity, which can limit its use as a fluorescent probe.
未来方向
For research on 2,4-Diethylquinoline include the development of more efficient synthesis methods and the investigation of its potential use as a therapeutic agent for neurodegenerative diseases.
合成方法
The synthesis of 2,4-Diethylquinoline can be achieved through various methods, including the Skraup synthesis, Pictet-Spengler reaction, and Friedländer synthesis. The Skraup synthesis is the most commonly used method, which involves the reaction of aniline, glycerol, and sulfuric acid in the presence of a catalyst such as copper sulfate. The reaction produces a mixture of quinoline derivatives, including 2,4-Diethylquinoline, which can be separated and purified through column chromatography.
科学研究应用
2,4-Diethylquinoline has been extensively studied for its potential applications in various scientific fields. In chemistry, 2,4-Diethylquinoline has been used as a ligand in coordination chemistry and as a fluorescent probe for metal ions. In biology, 2,4-Diethylquinoline has been studied for its potential use as an anticancer agent and as a fluorescent probe for biological imaging. In medicine, 2,4-Diethylquinoline has been investigated for its potential use as an anti-inflammatory agent and as a therapeutic agent for neurodegenerative diseases.
属性
CAS 编号 |
17507-22-1 |
|---|---|
产品名称 |
2,4-Diethylquinoline |
分子式 |
C13H15N |
分子量 |
185.26 g/mol |
IUPAC 名称 |
2,4-diethylquinoline |
InChI |
InChI=1S/C13H15N/c1-3-10-9-11(4-2)14-13-8-6-5-7-12(10)13/h5-9H,3-4H2,1-2H3 |
InChI 键 |
GDBOWGDEXZGFQM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NC2=CC=CC=C21)CC |
规范 SMILES |
CCC1=CC(=NC2=CC=CC=C21)CC |
同义词 |
2,4-Diethylquinoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



